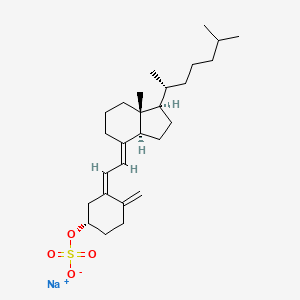

Vitamin D3 Sulfate Sodium Salt

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXPJUMUSRXXKW-DRFPHCMDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858568 | |

| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78392-27-5 | |

| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Vitamin D3 Sulfate Sodium Salt

Synthesis and Characterization of Vitamin D3 Sulfate Sodium Salt: A Comprehensive Methodological Framework

Executive Summary & Mechanistic Rationale

Vitamin D3 (Cholecalciferol) and its metabolites are critical regulators of calcium homeostasis and bone metabolism. While the primary active form is 1α,25-dihydroxyvitamin D3, sulfated conjugates—specifically Vitamin D3 3β-sulfate—have been identified in human biological fluids, including breast milk and serum[1][2]. Historically, the biological potency of these sulfated forms was heavily debated. Rigorous subsequent studies have demonstrated that Vitamin D3 sulfate possesses less than 5% of the activity of free Vitamin D3 in mobilizing calcium from bone, and approximately 1% of its ability to stimulate intestinal calcium transport[3][4]. Consequently, it is largely considered a metabolically inactive reservoir or excretory product, though its high water solubility makes it a compound of significant analytical and diagnostic interest.

For researchers and drug development professionals, synthesizing the sodium salt of Vitamin D3 sulfate (CAS: 78392-27-5) is preferred over the free acid or pyridine salt[5]. The free hydrogen sulfate is highly acidic and promotes the degradation of the delicate secosteroid triene core, while the sodium salt provides optimal water solubility, long-term shelf stability, and physiological compatibility for in vitro and in vivo assays[6][7].

Chemical Logic of the Synthesis Workflow

The synthesis of Vitamin D3 sulfate sodium salt requires careful reagent selection to prevent the acid-catalyzed isomerization of the conjugated triene system (forming inactive isotachysterol derivatives).

Causality in Reagent Selection:

-

Sulfating Agent: Pyridine sulfur trioxide (Py·SO₃) or sulfamic acid is used instead of aggressive agents like chlorosulfonic acid. These mild donors selectively sulfate the 3β-hydroxyl group without attacking the electron-rich double bonds[1][3].

-

Solvent System: Anhydrous pyridine acts as both the solvent and an essential acid scavenger. By maintaining a basic local environment, pyridine neutralizes the acidic sulfate intermediate upon formation, protecting the structural integrity of the secosteroid core[1].

-

Cation Exchange: The resulting pyridine or ammonium salt is toxic and unsuitable for biological assays. A targeted cation exchange using a sodium-form resin or methanolic NaOH cleanly swaps the counterion to sodium, yielding the final stable product[3].

Mechanistic workflow for the synthesis of Vitamin D3 Sulfate Sodium Salt.

Self-Validating Experimental Protocol: Synthesis

The following protocol is designed as a self-validating system. Progression to subsequent steps is contingent upon passing specific analytical checkpoints, ensuring high yield and purity.

Step 1: Preparation and Solvation

-

Flame-dry a 100 mL round-bottom flask under a continuous stream of argon.

-

Dissolve 1.0 equivalent (e.g., 384 mg, 1.0 mmol) of high-purity cholecalciferol in 10 mL of anhydrous pyridine.

-

Causality Check: The system must be shielded from light (using aluminum foil) to prevent UV-induced photochemical degradation of the secosteroid.

Step 2: Sulfation Reaction

-

Add 2.0 equivalents of pyridine sulfur trioxide complex (Py·SO₃) to the stirring solution in one portion.

-

Stir the mixture at 25°C under argon for 4 to 6 hours.

-

Validation Checkpoint 1 (Reaction Completion): Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via TLC (Silica gel, Hexane:EtOAc 7:3). The reaction is validated to proceed only when the lipophilic free cholecalciferol spot (Rf ~0.6) completely disappears, replaced by a highly polar baseline spot.

Step 3: Solvent Removal and Salt Conversion

-

Quench the reaction by adding 2 mL of cold methanol.

-

Evaporate the pyridine under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump and a cold trap) to yield a crude pyridine salt residue.

-

Dissolve the residue in 15 mL of methanol.

-

Pass the solution through a column packed with Dowex 50W-X8 cation exchange resin (pre-conditioned in the Na⁺ form). Alternatively, carefully titrate with 0.1 M methanolic NaOH until the pH stabilizes at 7.5.

-

Validation Checkpoint 2 (Counterion Exchange): Lyophilize a 1 mL fraction and perform elemental analysis or flame atomic absorption spectroscopy to confirm the absence of nitrogen (indicating complete removal of pyridine/ammonium) and the stoichiometric presence of sodium.

Purification and Analytical Characterization

Because biological fluids contain trace amounts of Vitamin D sulfates, highly pure synthetic reference standards are mandatory for accurate LC-MS/MS quantification[2][8].

Analytical isolation and characterization pipeline for the sulfated metabolite.

Purification Protocol (RP-HPLC): Purify the crude sodium salt using reverse-phase high-performance liquid chromatography (RP-HPLC) on a semi-preparative C18 column.

-

Mobile Phase: A gradient of Water (A) and Methanol (B), both buffered with 10 mM ammonium acetate to maintain the ionization of the sulfate group and ensure sharp peak shapes[3].

-

Detection: Monitor UV absorbance at λmax = 265 nm, characteristic of the intact conjugated triene system[3].

Data Presentation: Key Analytical Parameters To confirm structural homogeneity, the purified compound must be subjected to rigorous spectral analysis. The table below summarizes the expected quantitative data for validated Vitamin D3 sulfate sodium salt[7][9][10].

| Analytical Parameter | Specification / Expected Value |

| Chemical Name | (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol hydrogen sulfate sodium salt |

| CAS Registry Number | 78392-27-5 |

| Molecular Formula | C₂₇H₄₃NaO₄S |

| Molecular Weight | 486.69 g/mol |

| UV Spectroscopy | λmax ≈ 265 nm (in Methanol) |

| LC-MS/MS (Negative ESI) | Precursor Ion: m/z 463.3 [M-Na]⁻ |

| ¹H NMR (CD₃OD, 400 MHz) | Shift of the 3α-proton downfield (approx. 4.2 - 4.5 ppm) compared to free cholecalciferol, confirming 3β-O-sulfation. Intact olefinic protons at ~4.8, 5.0, 6.0, and 6.2 ppm. |

Note: For absolute quantification in clinical mass spectrometry, stable isotope-labeled internal standards (e.g., Vitamin D3-[d7] sulfate sodium salt) are synthesized using identical methodologies applied to deuterated precursors[7][8].

Biological Context & Application

The availability of highly pure Vitamin D3 sulfate sodium salt has enabled modern clinical diagnostics to map the human vitamin D metabolome accurately. While early literature erroneously attributed potent calcemic activity to this conjugate, robust characterization utilizing these purified standards has proven that Vitamin D3 sulfate is a poor substrate for activating enzymes like CYP27B1[4]. Instead, it is hypothesized to serve as a highly water-soluble, metabolically inactive transport or excretory pool that can be measured via LC-MS/MS to assess broader metabolic clearance rates in patients[2][4].

References

-

ResearchGate. Synthesis and biological activity of vitamin D3-sulfate. Retrieved from [Link]

-

PubMed (NIH). Cholecalciferol sulfate identification in human milk by HPLC. Retrieved from [Link]

-

Pharmaffiliates. Cholecalciferol-impurities: Drug Reference Standards & Impurity Synthesis. Retrieved from[Link]

-

ResearchGate. Role of vitamin D3 sulfates in calcium homeostasis. Retrieved from [Link]

-

ResearchGate. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Cambridge Isotope Laboratories (Otsuka). Stable Isotope Standards For Mass Spectrometry. Retrieved from[Link]

-

Splendid Lab Pvt. Ltd. Our Products - Pharma Impurity Supplier & Custom Synthesis. Retrieved from [Link]

Sources

- 1. Cholecalciferol sulfate identification in human milk by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS 78392-27-5: cholecalciferol sulfate sodium [cymitquimica.com]

- 6. otsuka.co.jp [otsuka.co.jp]

- 7. Products - Page 5391 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. lifesciences.entegris.com [lifesciences.entegris.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. vivanls.com [vivanls.com]

Unraveling Vitamin D3 Sulfate Sodium Salt (CAS 78392-27-5): Synthesis, Analytical Quantification, and Biological Paradigms

Executive Summary

For decades, the Vitamin D metabolome was viewed through a strictly lipophilic lens. However, the identification of water-soluble conjugates—specifically Vitamin D3 Sulfate Sodium Salt (CAS 78392-27-5) —has forced a paradigm shift in endocrinology and pharmacokinetic profiling. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. Here, we will dissect the causality behind its metabolic pathways, establish self-validating protocols for its chemical synthesis, and define the exact LC-MS/MS parameters required to quantify this elusive metabolite in complex biological matrices.

Physicochemical Profiling & Structural Implications

Vitamin D3 sulfate sodium salt is the 3β-sulfate ester of cholecalciferol. The addition of the highly polar sulfate group at the 3-position fundamentally alters the molecule's behavior, transforming a highly lipophilic secosteroid into an amphiphilic compound. This structural shift dictates its unique extraction requirements and its high binding affinity to the Vitamin D Binding Protein (VDBP) in systemic circulation[1].

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Vitamin D3 Sulfate Sodium Salt (Cholecalciferol sulfate sodium) |

| CAS Number | 78392-27-5 |

| Molecular Formula | C₂₇H₄₃NaO₄S |

| Molecular Weight | 486.68 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, and polar organic solvents |

| Spectral Signature | UV λmax ~265 nm (confirms intact cis-triene system) |

The "Reservoir Hypothesis" and Metabolic Pathways

Historically, early literature erroneously claimed that Vitamin D3 sulfate was a highly potent, water-soluble form of Vitamin D present in milk. However, rigorous in vivo testing has conclusively disproved this. When administered to vitamin D-deficient hypocalcemic models, Vitamin D3 sulfate exhibits less than 5% of the activity of unconjugated Vitamin D3 in mobilizing calcium from bone[2].

If it lacks direct hormonal potency, why is it synthesized in vivo?

The current scientific consensus points to the Reservoir Hypothesis . Hepatic sulfotransferase 2A1 (SULT2A1) actively conjugates cholecalciferol and its hydroxylated downstream metabolites[3]. Because the sulfated conjugate is resistant to rapid renal elimination and exhibits high affinity for VDBP, it acts as a circulating, metabolically inactive storage pool. During times of deficiency, local tissue sulfatases can hydrolyze the conjugate, releasing free Vitamin D3 back into the system.

Metabolic pathways of Vitamin D3 and its sulfated conjugates.

Table 2: Comparative Biological Activity (In Vivo Rat Model)

| Biological Parameter | Unconjugated Vitamin D3 | Vitamin D3 3β-Sulfate |

| Bone Calcium Mobilization | 100% (Baseline Reference) | < 5% |

| Intestinal Calcium Transport | 100% (Baseline Reference) | ~ 1% |

| Serum Phosphorus Elevation | Highly Active | ~ 1% |

| Bone Calcification Support | Highly Active | ~ 1% |

| Data synthesized from Reeve et al., 1981[2]. |

Analytical Methodologies: Self-Validating LC-MS/MS Quantification

Quantifying Vitamin D3 sulfate in biological fluids requires abandoning traditional Vitamin D assays. Unconjugated Vitamin D metabolites are typically derivatized with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to enhance ionization in positive ESI mode. However, attempting to derivatize sulfated metabolites suppresses their signal[4].

Causality Check: The inherent permanent negative charge of the sulfate moiety makes underivatized negative ion mode ESI significantly superior. The following protocol leverages this chemical reality.

Self-validating LC-MS/MS workflow for sulfated Vitamin D metabolites.

Step-by-Step Extraction & Quantification Protocol

-

Internal Standard Spiking : Aliquot 200 µL of serum. Spike with 10 µL of stable isotope-labeled d7 -Vitamin D3 Sulfate. (Self-Validation: The IS corrects for matrix effects and extraction losses).

-

Protein Precipitation : Add 400 µL of Methanol containing 0.1 M ZnSO₄. Vortex for 2 minutes and centrifuge at 14,000 x g. (Causality: Zinc ions efficiently disrupt the highly stable VDBP-metabolite complex, ensuring total recovery).

-

Weak Anion Exchange (WAX) SPE :

-

Condition WAX cartridge with MeOH, equilibrate with HPLC-grade water.

-

Load the supernatant.

-

Wash with 5% MeOH in water. (Causality: Washes away neutral lipids and unconjugated cholecalciferol).

-

Elute with 5% NH₄OH in Methanol. (Causality: The basic pH deprotonates the WAX resin, releasing the permanently negatively charged sulfate).

-

-

UHPLC Separation : Inject onto a sub-2 µm C18 column using a gradient of Water/Methanol with 0.1% Formic Acid.

-

ESI(-) MS/MS Detection : Monitor the MRM transition for the [M−Na]− precursor ion ( m/z 463.3) to the bisulfate product ion ( m/z 97.0)[4].

Chemical Synthesis & Validation Protocol

For researchers requiring high-purity reference standards, the synthesis of CAS 78392-27-5 must be handled delicately to preserve the UV-sensitive cis-triene system[2].

Step-by-Step Synthesis Workflow

-

Preparation : Dissolve 100 mg of pure cholecalciferol in 5 mL of anhydrous pyridine under an argon atmosphere.

-

Sulfation : Add 2.0 molar equivalents of pyridine sulfur trioxide complex to the solution. Stir at room temperature for 4 hours.

-

Causality: Pyridine-SO₃ acts as a mild, non-acidic sulfating agent. Utilizing stronger reagents (e.g., chlorosulfonic acid) would protonate the conjugated triene system, leading to irreversible isomerization into biologically inactive isotachysterol.

-

-

Quenching & Salt Conversion : Quench the reaction with 10 mL of cold 0.1 M NaOH to convert the intermediate pyridinium salt into the stable sodium salt.

-

Purification : Extract unreacted cholecalciferol with diethyl ether. Lyophilize the aqueous layer and purify the residue via preparative reverse-phase HPLC (C18, Isocratic 80% Methanol/Water).

-

Orthogonal Validation (Self-Validating Steps) :

-

UV Spectroscopy : Must exhibit λmax at 265 nm. A shift to ~280 nm indicates failed synthesis (isomerization).

-

NMR Spectroscopy : Confirm the downfield chemical shift of the 3α-proton, caused by the electron-withdrawing sulfate ester.

-

Mass Spectrometry : Confirm the presence of the m/z 463.3 [M−Na]− ion in negative ESI mode.

-

Conclusion

Vitamin D3 Sulfate Sodium Salt (CAS 78392-27-5) is no longer viewed merely as an inactive metabolic byproduct, but rather as a critical, circulating reservoir within the Vitamin D metabolome. By understanding the causality behind its chemical properties—specifically its polarity and permanent negative charge—researchers can bypass legacy analytical pitfalls and deploy targeted, underivatized LC-MS/MS workflows to accurately map its pharmacokinetic profile in clinical studies.

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

Overcoming Lipophilicity: A Technical Guide to Water-Soluble Vitamin D3 in Preclinical Research

The Solubilization Imperative in Drug Development

Native Vitamin D3 (Cholecalciferol) is a highly lipophilic secosteroid (logP ~ 7.5). When introduced into aqueous in vitro environments (such as DMEM or RPMI cell culture media) or formulated for in vivo oral delivery, native D3 rapidly aggregates, precipitates, or adsorbs non-specifically to polystyrene culture vessels and tubing. This inherent hydrophobicity leads to erratic dosing, poor bioavailability, and irreproducible experimental readouts.

To bridge the gap between physiological relevance and experimental reliability, researchers must utilize water-soluble formulations of Vitamin D3. By employing host-guest chemistry (such as cyclodextrin inclusion) or botanical nano-micelles, scientists can bypass the need for cytotoxic organic solvents like DMSO or ethanol, delivering D3 directly to the cellular boundary layer in a fully bioavailable state[1].

Mechanisms of Solubilization: Host-Guest Chemistry & Nano-Micelles

As an Application Scientist, selecting the correct solubilization matrix is critical for experimental integrity. The two most robust methodologies for research applications are:

-

Cyclodextrin (CD) Inclusion Complexes & Nanosponges: β -cyclodextrins are truncated, cone-shaped oligosaccharides with a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic D3 molecule is driven into the cavity by van der Waals forces and hydrophobic interactions, forming a non-covalent inclusion complex[2]. Cross-linking these CDs with carbonyl diimidazole creates "nanosponges" (NS-CDI), which offer superior loading capacity and controlled release kinetics[1].

-

Botanical Solubilizers (Rubusoside): Rubusoside (RUB), extracted from Stevia, can spontaneously form nano-micelles around Vitamin D3. This encapsulation shields the hydrophobic D3 core while the hydrophilic heads interact with the aqueous solvent, creating stable, clear solutions with particle sizes as small as 4 nm[3].

Workflow of Vitamin D3-Cyclodextrin inclusion complex preparation and validation.

Quantitative Data: Formulation Comparison

To standardize dosing, it is vital to understand the physicochemical limits of your chosen formulation. The following table summarizes the quantitative advantages of water-soluble D3 complexes over the native compound[1][2][3].

| Parameter | Native Vitamin D3 | β -CD / Nanosponge Complex | Rubusoside (RUB) Micelles |

| Aqueous Solubility Limit | < 0.1 µg/mL (Precipitates) | Highly soluble (Standard 100 nM working conc.) | Up to 4,500 µg/mL |

| Particle Size / State | Macroscopic aggregates | Molecular inclusion (Host-Guest) | ~4–8 nm (Spherical micelles) |

| Solvent Requirement | DMSO, Ethanol, or Lipids | Aqueous buffers, Cell Media, Water | Aqueous buffers, Water |

| Cellular Bioavailability | Low (Partitions into plastics/serum) | High (Direct delivery to membrane) | High (Rapid aqueous diffusion) |

| Thermal Stability | Prone to rapid oxidation | High (Shielded within CD cavity) | Stable for >8 weeks in solution |

Self-Validating Experimental Protocols

Protocol A: Preparation of β -Cyclodextrin-Vitamin D3 Inclusion Complex

Causality Check: Traditional aqueous co-precipitation can take up to 24 hours, exposing the sensitive D3 molecule to prolonged light and oxidative stress, leading to degradation. The mechanochemical kneading approach is utilized here because it forces the host-guest interaction in a low-moisture environment rapidly (90 minutes), preserving the secosteroid backbone[1].

Step-by-Step Methodology:

-

Stoichiometric Preparation: Weigh out anhydrous β -cyclodextrin (or synthesized β NS-CDI nanosponges) and native Vitamin D3 to achieve a 5% w/w loading ratio (e.g., 300 mg of β NS-CDI to 15 mg of Vitamin D3)[1].

-

Solvent Wetting: Place the powders into a clean mortar. Add exactly 100 µL of a 50/50 (v/v) deionized H2O/Ethanol mixture. Note: The minimal solvent acts as a molecular lubricant to facilitate cavity entry without fully dissolving the host matrix.

-

Mechanochemical Kneading: Manually knead the paste continuously for 90 minutes. The mechanical shear forces the lipophilic D3 into the hydrophobic CD cavities[1].

-

Drying & Sieving: Collect the resulting paste and air-dry it in a dark, vacuum desiccator at room temperature to remove residual ethanol. Sieve the dried powder through a 100-mesh screen to ensure uniform particle size[2].

-

Self-Validation (Critical Step): You must validate that an inclusion complex—not a physical mixture—was formed. Perform Fourier Transform Infrared Spectroscopy (FTIR). A successful complex will exhibit a dampening or shifting of the characteristic D3 hydroxyl stretching bands, proving the molecule is shielded within the cavity[1].

Protocol B: In Vitro Cell Culture Treatment with Water-Soluble D3

Causality Check: Treating cells with native D3 dissolved in DMSO often triggers baseline cellular stress (solvent toxicity). Furthermore, if high-serum media (e.g., 10% FBS) is used, the lipophilic D3 will prematurely partition into bovine serum albumin, drastically reducing the "free" active concentration available for cellular uptake. Water-soluble D3 circumvents this, allowing for precise, serum-free pulse treatments.

Step-by-Step Methodology:

-

Media Preparation: Dissolve the validated β -CD-D3 complex powder directly into pre-warmed, serum-free culture media to achieve a stock concentration. Dilute to a final working concentration of 100 nM[1].

-

Cell Starvation: Wash the adherent cell monolayer (e.g., intestinal epithelial cells or macrophages) twice with PBS. Incubate in serum-free media for 4 hours to synchronize the cell cycle and clear residual lipid-bound factors.

-

Treatment: Aspirate the starvation media and apply the 100 nM water-soluble D3 media.

-

Incubation & Harvest: Incubate for the desired time point (e.g., 24 hours for gene expression). The water-soluble complex will diffuse through the aqueous boundary layer, where the D3 is released and transported across the lipid bilayer for intracellular conversion and Vitamin D Receptor (VDR) activation.

Intracellular signaling pathway of water-soluble Vitamin D3 via VDR activation.

Clinical Translation & In Vivo Relevance

The transition from in vitro reliability to in vivo efficacy is seamless with water-soluble D3. Clinical studies have demonstrated that administering water-soluble cholecalciferol (e.g., bolus doses of 50,000 to 100,000 IU) to hospitalized patients results in a rapid, predictable increase in serum 25(OH)D levels without the variable absorption kinetics associated with lipid-based gel capsules[4][5]. This rapid bioavailability is critical for acute immunomodulatory research, confirming that the solubility enhancements engineered at the bench translate directly to systemic efficacy.

References

-

Developing New Cyclodextrin-Based Nanosponges Complexes to Improve Vitamin D Absorption in an In Vitro Study. National Institutes of Health (NIH) / PMC. URL:[Link]

-

Development of a water-soluble Vitamin D drink for enhanced absorption and serum levels. Cambridge University Press. URL:[Link]

-

Study of VD3-β-Clodextrin Inclusion Complex. Scientific Research Publishing (SCIRP). URL:[Link]

-

Effect of Cholecalciferol Supplementation on the Clinical Features and Inflammatory Markers in Hospitalized COVID-19 Patients: A Randomized, Open-Label, Single-Center Study. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

- 1. Developing New Cyclodextrin-Based Nanosponges Complexes to Improve Vitamin D Absorption in an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of VD3-β-Clodextrin Inclusion Complex [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Cholecalciferol Supplementation on the Clinical Features and Inflammatory Markers in Hospitalized COVID-19 Patients: A Randomized, Open-Label, Single-Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Endogenous Presence of Vitamin D3 Sulfate in Human Plasma: Biosynthesis, Quantification, and Biological Significance

Executive Summary

The vitamin D metabolome extends far beyond the canonical unconjugated forms traditionally monitored in clinical settings. Recent advancements in high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) have illuminated the endogenous presence of water-soluble sulfated conjugates, predominantly 25-hydroxyvitamin D3 3-sulfate (25(OH)D3-S) , in human plasma. As a Senior Application Scientist, I have structured this whitepaper to dissect the biological causality behind vitamin D sulfation, evaluate the analytical challenges of quantifying these metabolites, and provide a self-validating, step-by-step LC-MS/MS protocol for drug development professionals and clinical researchers.

The Paradigm Shift: Biosynthesis and the "Reservoir" Hypothesis

Historically, vitamin D3 sulfate was controversially hypothesized to be a highly potent, water-soluble activator of calcium transport. However, rigorous chemical synthesis of pure vitamin D3 3β-sulfate and subsequent in vivo testing in hypocalcemic models conclusively demonstrated that the sulfated form possesses less than 5% of the biological activity of unconjugated vitamin D3 in mobilizing bone calcium[1],[2].

This lack of direct agonistic activity necessitated a paradigm shift regarding its endogenous purpose. We now understand that the liver is the primary site of metabolite conjugation, where 25(OH)D3 is selectively sulfated by the enzyme human sulfotransferase 2A1 (SULT2A1) [3].

The Causality of Sulfation (The Reservoir Hypothesis): Why does the human body expend energy to sulfate a relatively inactive metabolite?

-

Protection from Clearance: 25(OH)D3-S exhibits a remarkably high affinity for the Vitamin D Binding Protein (DBP) and is virtually undetectable in urine, indicating protection from rapid renal elimination[3].

-

Metabolic Pool: Sulfated forms are not acted upon by the activating enzyme CYP27B1 or the inactivating enzyme CYP24A1[3]. Instead, they circulate as a stable, inactive reservoir. When physiological calcium demands increase, these conjugates can be hydrolyzed back into active 25(OH)D3 by tissue-specific steroid sulfatases[4],[5].

Fig 1: Metabolic pathway of Vitamin D3 sulfation and its role as an endogenous reservoir.

Quantitative Landscape: Endogenous Plasma Concentrations

The physiological significance of 25(OH)D3-S is underscored by its sheer abundance in specific demographics. In newborn plasma, the concentration of 25(OH)D3-S significantly exceeds that of the non-sulfated 25(OH)D3, suggesting a critical role in neonatal calcium homeostasis and maternal-fetal transfer[4],[5].

Table 1: Endogenous Concentrations of Vitamin D Metabolites in Human Plasma

| Metabolite | Target Population | Mean Concentration | Concentration Range | Biological Implication |

| 25(OH)D3-S | Newborns | 30.1 ± 12.2 ng/mL | 3.9 – 65.1 ng/mL | Primary circulating reservoir in neonates |

| 25(OH)D3 | Newborns | 7.1 ± 3.0 ng/mL | 2.7 – 17.0 ng/mL | Immediate active precursor pool |

| (Data synthesized from stable isotope-dilution LC/ESI-MS/MS newborn cohort studies[5]) |

Analytical Methodologies: Overcoming Matrix and Ionization Challenges

Quantifying water-soluble vitamin D analogs in human plasma presents severe analytical bottlenecks. Traditional colorimetric or LC-UV assays lack the sensitivity and specificity required for endogenous trace analysis[4]. Today, LC-MS/MS is the gold standard, but the choice of ionization modality dictates the assay's architecture.

The Causality Behind Ionization Choices:

-

Negative Ion Mode (Underivatized): Unlike non-sulfated vitamin D, the sulfated forms possess an ionizable sulfate moiety that readily de-protonates in electrospray ionization (ESI). This allows for highly sensitive detection (LOD ~0.25 fmol) without the need for complex derivatization steps[4].

-

Positive Ion Mode (Derivatized): Underivatized sulfated forms exhibit a 90% drop in ESI response in positive mode due to poor proton affinity[4]. However, positive mode is often preferred in multiplexed clinical panels. To achieve this, scientists utilize Cookson-type dienophiles like DAPTAD or PTAD . These reagents react specifically with the cis-diene structure of vitamin D, adding a highly proton-affinitive dimethylamino group. This not only boosts positive ESI sensitivity but crucially resolves isobaric interferences from 3-epi-25(OH)D3[5].

Table 2: Analytical Performance of LC-MS/MS Modalities for 25(OH)D3-S

| Method Modality | Ionization | Derivatization | Limit of Quant (LOQ) | Recovery | Key Strategic Advantage |

| Direct ESI | Negative (-) | None | ~0.25 fmol (LOD) | 81.1 - 102% | Preserves endogenous state, faster prep[4] |

| DAPTAD-ESI | Positive (+) | Yes | 2.5 ng/mL | 95.4 - 105.6% | Resolves epimers, multiplex compatible[5] |

Step-by-Step Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness and scientific integrity, the following protocol for the quantification of 25(OH)D3-S via DAPTAD derivatization is designed as a self-validating system . Every critical step includes an internal control mechanism to account for matrix effects and extraction losses.

Phase 1: Self-Validating Quality Controls (Preparation)

-

Stable Isotope-Labeled Internal Standards (SIL-IS): Before any sample manipulation, spike 0.50 ng of deuterium-labeled internal standards (e.g., d6-25(OH)D3 and d6-25(OH)D3-S) into every sample[4],[5].

-

Causality: The SIL-IS co-elutes with the target analyte, experiencing the exact same ion suppression/enhancement in the MS source, thereby self-correcting the final quantitative calculation.

-

-

Calibration Matrix: Prepare a 6-point calibration curve (2.5 to 50 ng/mL) using stripped human plasma to mimic the exact matrix complexity of the biological samples[5].

Phase 2: Extraction and Deproteinization

-

Micro-Sampling: Aliquot 20 µL of human plasma into a microcentrifuge tube[5].

-

Causality: Utilizing only 20 µL is a deliberate choice to accommodate pediatric and newborn studies where sample volume is highly restricted.

-

-

Protein Precipitation: Add 100 µL of ice-cold acetonitrile to the plasma. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

-

Solid-Phase Extraction (SPE): Transfer the supernatant to a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water to remove hydrophilic matrix components. Elute the vitamin D metabolites with 100% methanol.

-

Causality: SPE is mandatory to remove endogenous phospholipids that cause severe signal quenching (ion suppression) in the ESI source[4].

-

Phase 3: DAPTAD Derivatization

-

Drying: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.

-

Reaction: Dissolve the residue in 50 µL of ethyl acetate containing 20 µg of DAPTAD reagent. Incubate at room temperature for exactly 1 hour[5].

-

Causality: The room temperature incubation ensures complete Diels-Alder cycloaddition across the cis-diene without degrading the thermally labile sulfate group.

-

-

Quenching: Add 40 µL of ethanol to terminate the unreacted DAPTAD[5]. Evaporate to dryness and reconstitute in 60 µL of mobile phase A.

Phase 4: UHPLC-MS/MS Acquisition

-

Chromatography: Inject 15 µL onto a sub-2µm C18 UHPLC column. Utilize a gradient of Water/0.1% Formic Acid (Mobile Phase A) and Methanol/0.1% Formic Acid (Mobile Phase B).

-

Detection: Operate the mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the DAPTAD-derivatized conjugates[5].

Fig 2: Self-validating LC-MS/MS workflow for quantifying derivatized 25(OH)D3-S in human plasma.

Conclusion

The endogenous presence of Vitamin D3 sulfate—specifically 25(OH)D3-S—in human plasma represents a critical, yet historically misunderstood, component of the endocrine system. Far from being a highly active compound, it serves as a biochemically stable reservoir, protected from renal clearance and primed for enzymatic hydrolysis. For researchers and drug developers, accurately quantifying this metabolite requires deliberate analytical architecture. Whether leveraging the natural negative polarity of the sulfate moiety or utilizing Cookson-type derivatization to force positive ionization, the integration of stable isotope-labeled internal standards and rigorous sample cleanup remains non-negotiable for ensuring scientific integrity.

References

- Source: UQ eSpace (uq.edu.au)

- Title: Synthesis and biological activity of vitamin D 3 3β-sulfate.

- Source: J-Stage (jst.go.jp)

- Source: PubMed - NIH (nih.gov)

- Title: Synthesis and biological activity of vitamin D3 3 beta-sulfate.

Sources

- 1. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

The Metabolic Pathway of Vitamin D3 Sulfation: Mechanisms, Analytical Workflows, and Pharmacokinetic Implications

By: Senior Application Scientist

Executive Summary

Historically, the pharmacokinetic profiling of Vitamin D3 has focused almost exclusively on its free, unconjugated secosteroid forms. However, advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) has catalyzed a paradigm shift, revealing that sulfated conjugates—particularly 25-hydroxyvitamin D3-3-O-sulfate (25(OH)D3-S)—constitute a massive, biologically critical proportion of the circulating Vitamin D pool[1]. This whitepaper provides an in-depth technical analysis of the enzymatic causality driving Vitamin D3 sulfation, the structural biology of its reservoir function, and field-proven analytical methodologies for its accurate quantification.

The Enzymatic Machinery: Causality of Sulfation and Desulfation

The metabolic routing of Vitamin D3 into sulfated pathways is not a biochemical artifact; it is an evolutionary mechanism designed to manage the lipophilicity of secosteroids, prevent toxicity, and establish a stable systemic reservoir.

Phase II Metabolism: The Role of Cytosolic Sulfotransferases (SULTs)

The formation of 25(OH)D3-S is primarily mediated by the cytosolic sulfotransferase SULT2A1 [2]. While other isoforms like SULT2B1a and SULT2B1b specifically sulfate the upstream precursor 7-dehydrocholesterol (7-DHC) in the skin, SULT2A1 exhibits broad, high-affinity activity toward downstream Vitamin D3 metabolites in the liver and peripheral tissues[2].

The causality behind this specific enzymatic preference lies in the structural orientation of the secosteroid within the SULT2A1 binding pocket. Sulfation at the 3-hydroxyl group increases the hydrophilicity of 25(OH)D3, facilitating its efflux into the bloodstream and its subsequent transport via Organic Anion Transporting Polypeptides (OATPs)[3].

The Reservoir Hypothesis: Steroid Sulfatase (STS)

For 25(OH)D3-S to function as a true biological reservoir, the sulfation must be reversible. The enzyme responsible for this hydrolysis is Steroid Sulfatase (STS) . While early literature controversially suggested that STS failed to desulfate Vitamin D3[4], modern enzymatic assays utilizing purified human placental STS have definitively proven that STS efficiently hydrolyzes the 3-sulfate ester of 25(OH)D3, regenerating the active unconjugated metabolite[3]. Interestingly, STS is highly specific to the 3-position; if sulfation occurs at the 24-position, the conjugate becomes resistant to STS hydrolysis, marking it for biliary or renal clearance[3].

Enzymatic routing of Vitamin D3 sulfation and desulfation.

Quantitative Profiling of Vitamin D Conjugates

To understand the necessity of measuring sulfated metabolites, we must look at the quantitative data. Recent multiplexed LC-MS/MS cohort studies have demonstrated that sulfate conjugates often rival or exceed their unconjugated counterparts in human serum[1]. Glucuronide conjugates, by contrast, represent a minor clearance pathway.

Table 1: Relative Abundance of Circulating Vitamin D3 Metabolites [1]

| Secosteroid Metabolite | Unconjugated Fraction | Sulfate Conjugate (SULT) | Glucuronide Conjugate (UGT) |

| 25(OH)D3 | ~57.0% | 40.0 ± 5.6% | 3.0 ± 1.8% |

| 25(OH)D2 | ~68.4% | 28.0 ± 8.6% | 3.6 ± 2.9% |

| 24,25(OH)2D3 | ~44.3% | 53.0 ± 7.5% | 2.7 ± 1.8% |

| 3-epi-25(OH)D3 | ~70.7% | 18.3 ± 2.6% | 11.0 ± 4.2% |

Data highlights the dominance of sulfation over glucuronidation in Phase II metabolism of Vitamin D.

Analytical Methodologies: LC-MS/MS Workflow Design

From an analytical perspective, quantifying secosteroid sulfates is notoriously difficult. The inherent low ionization efficiency of Vitamin D compounds in mass spectrometry, combined with severe ion suppression from endogenous matrix phospholipids, necessitates a highly controlled, self-validating workflow[5].

Ionization Strategy: Negative vs. Positive ESI

Researchers face a critical choice in ionization strategy:

-

Negative Electrospray Ionization (ESI-) : Analyzes the underivatized intact sulfate. While it leverages the natural negative charge of the sulfate moiety, it is highly susceptible to matrix suppression and often lacks the sensitivity required for low-abundance clinical samples[5].

-

Positive Electrospray Ionization (ESI+) via Derivatization : The gold standard for sensitivity. Utilizing Cookson-type reagents like PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) or DAPTAD (4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione), a Diels-Alder cycloaddition occurs at the conjugated diene of the secosteroid. This shifts the mass and introduces a highly ionizable moiety, drastically improving the signal-to-noise ratio[6].

Step-by-Step Protocol: DAPTAD-Derivatized LC-MS/MS

To ensure a self-validating system, the following protocol incorporates stable isotope-labeled internal standards (SIL-IS) prior to extraction, compensating for any variable recovery or derivatization efficiency[6].

Step 1: Protein Precipitation & Spiking

-

Aliquot 100 µL of human plasma/serum into a microcentrifuge tube.

-

Spike with 10 µL of SIL-IS (e.g., d3-25(OH)D3-3-O-sulfate, 50 ng/mL).

-

Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 2: Solid Phase Extraction (SPE) Cleanup

-

Dilute the supernatant with 2 volumes of 0.1 M sodium acetate buffer (pH 4.0) to optimize retention.

-

Precondition an Oasis HLB or C18 SPE cartridge with 100% methanol, followed by 2% acetic acid.

-

Load the diluted sample onto the cartridge.

-

Wash sequentially with 2% acetic acid (removes aqueous interferences) and 100% methanol (removes highly lipophilic unconjugated steroids).

-

Elute the targeted 25(OH)D3-S using 3 mL of a 5:95 (v/v) ammonium hydroxide (28%) to methanol mixture.

Step 3: Diels-Alder Derivatization

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 50 µL of DAPTAD solution (1 mg/mL in acetonitrile).

-

Incubate at room temperature for 1 hour in the dark to drive the cycloaddition reaction to completion.

Step 4: LC-MS/MS Acquisition

-

Inject 15 µL onto a high-resolution C18 column (e.g., Hypersil Gold, 2.1 × 100 mm, 1.9 μm) maintained at 45°C.

-

Mobile Phase: (A) 5 mM ammonium acetate, pH 4.6; (B) Acetonitrile.

-

Apply a linear gradient from 25% B to 90% B over 16 minutes at a flow rate of 0.25 mL/min.

-

Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM), tracking the specific precursor-to-product ion transitions for the DAPTAD-25(OH)D3-S adduct.

Self-validating LC-MS/MS workflow for 25(OH)D3-S quantification.

Conclusion

The metabolic pathway of Vitamin D3 sulfation represents a critical, yet historically overlooked, dimension of secosteroid endocrinology. Driven by the SULT2A1 enzyme and reversibly managed by Steroid Sulfatase, 25(OH)D3-S acts as a highly abundant, circulating reservoir. For drug development professionals and clinical researchers, integrating robust SPE-LC-MS/MS workflows with derivatization techniques is essential for capturing the complete pharmacokinetic profile of Vitamin D therapies.

References

-

[5] Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - UQ eSpace - The University of Queensland. Available at:

-

[4] Failure of steroid sulfatase to desulfate vitamin D3 sulfate - PubMed - NIH. Available at:

-

[6] Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PMC. Available at:

-

[3] Sulfation of vitamin D3‐related compounds: Identification and characterization of the responsible human cytosolic sulfotransferases | Request PDF - ResearchGate. Available at:

-

[2] Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed. Available at:

-

[1] Circulating Conjugated and Unconjugated Vitamin D Metabolite Measurements by Liquid Chromatography Mass Spectrometry - PMC. Available at:

Sources

- 1. Circulating Conjugated and Unconjugated Vitamin D Metabolite Measurements by Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Failure of steroid sulfatase to desulfate vitamin D3 sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Analytical Evolution of Vitamin D3 Sulfate: A Comprehensive Technical Guide

Executive Summary

Vitamin D3 (cholecalciferol) is traditionally recognized for its fat-soluble, secosteroid nature, undergoing sequential hydroxylations to form the active 1,25-dihydroxyvitamin D3. However, the discovery of water-soluble conjugates, specifically Vitamin D3 sulfate (cholecalciferol sulfate) and its hydroxylated derivatives, introduced a complex paradigm in both endocrinology and analytical chemistry. Initially surrounded by controversy regarding its biological potency, Vitamin D3 sulfate is now understood through the lens of advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS). This whitepaper explores the historical discovery, structural elucidation, metabolic pathways, and modern analytical workflows required to accurately quantify Vitamin D3 sulfate.

Historical Context and the Biological Activity Controversy

In the late 1970s and early 1980s, researchers hypothesized that water-soluble forms of vitamin D found in milk could possess potent biological activity. To rigorously test this, L.E. Reeve, H.F. DeLuca, and H.K. Schnoes chemically synthesized Vitamin D3-3β-sulfate using pyridine sulfur trioxide as the sulfate donor 1.

Causality of Experimental Choice: Previous studies relied on impure biological extracts, which often led to false-positive biological activity readings. By chemically synthesizing pure Vitamin D3-3β-sulfate and establishing a self-validating baseline verified via high-performance liquid chromatography (HPLC), UV, NMR, IR, and mass spectrometry, the researchers could test biological efficacy without confounding variables 1.

Findings: In vitamin D-deficient rats, Vitamin D3-sulfate exhibited less than 5% of the activity of un-sulfated Vitamin D3 in mobilizing calcium from bone, and roughly 1% of the ability to stimulate intestinal calcium transport 1. Further chronic dosing studies confirmed that while massive oral doses (e.g., 208,000 pmol) could induce calcium transport, physiological doses were largely inactive, definitively disproving claims that it was a highly potent water-soluble vitamin D source 2.

Metabolic Pathways and Enzymatic Processing

The physiological role of Vitamin D3 sulfate is now hypothesized to be a circulating reservoir or a targeted metabolic byproduct.

-

Sulfation: The conjugation of Vitamin D3 and 25(OH)D3 is primarily mediated by human sulfotransferase 2A1 (SULT2A1) in the liver 3.

-

Cytochrome P450 Metabolism: Recent in vitro assays evaluating cytochrome P450 enzymes revealed that CYP11A1 can convert Vitamin D3 sulfate to 20(OH)D3 3-sulfate, albeit at a considerably lower rate than the free form. Conversely, 25(OH)D3 3-sulfate is not metabolized by the activating enzyme CYP27B1 or the inactivating enzyme CYP24A1 3. This enzymatic resistance supports the "metabolic pool" hypothesis, where sulfated forms remain inactive until hydrolyzed at times of biological need.

Metabolic routing of Vitamin D3 via SULT2A1 to sulfated reservoirs and CYP450 interactions.

Analytical Evolution: Overcoming Detection Hurdles

Historically, the quantification of water-soluble vitamin D metabolites relied on colorimetric assays or LC-UV, which lacked both sensitivity and specificity 4. The transition to LC-MS/MS revolutionized this field.

-

Ionization Challenges: Non-sulfated vitamin D compounds have notoriously poor ionization efficiencies in atmospheric pressure ionization. However, the sulfate moiety in Vitamin D3 sulfate naturally produces a strong negatively charged ion [M-H]- via deprotonation, making negative-ion mode Electrospray Ionization (ESI) highly effective [[4]]().

-

The Derivatization Dilemma: To simultaneously measure free and sulfated forms, researchers often utilize Cookson-type reagents like PTAD or DAPTAD. While DAPTAD derivatization enhances the positive-ion ESI response of free 25(OH)D3 by 30-fold, it actually decreases the response of the sulfated form by ~90% compared to its intact negative-ion mode analysis 5.

-

Causality of Choice: Therefore, robust modern workflows either run dual-polarity switching (negative for intact sulfates, positive for derivatized free forms) or rely strictly on highly sensitive negative ESI for comprehensive sulfate profiling to prevent signal loss 4.

Quantitative Data & Biological Distribution

Table 1 summarizes the biological activity and analytical parameters of Vitamin D3 and its sulfated counterpart based on historical and modern LC-MS/MS data.

| Parameter | Vitamin D3 (Free) | Vitamin D3-3β-Sulfate |

| Bone Calcium Mobilization | 100% (Baseline) | < 5% [[1]]() |

| Intestinal Ca2+ Transport | 100% (Baseline) | ~ 1% 1 |

| Primary Ionization Mode (MS) | Positive ESI (often derivatized) | Negative ESI (Intact) [[4]]() |

| Derivatization Effect (PTAD/DAPTAD) | Enhances sensitivity (~30x) | Decreases sensitivity (~90% loss) 5 |

| Circulating Status | Active Precursor | Potential Storage Reservoir [[3]]() |

Self-Validating Experimental Protocols

Protocol A: Chemical Synthesis of Vitamin D3-3β-Sulfate

Objective: Generate a high-purity standard for analytical calibration and biological testing.

-

Reaction Setup: Dissolve pure Vitamin D3 (cholecalciferol) in anhydrous pyridine.

-

Sulfate Donation: Add pyridine sulfur trioxide complex (molar excess) to the solution. Rationale: Pyridine sulfur trioxide acts as a mild, effective sulfate donor without degrading the sensitive triene structure of the secosteroid [[1]]().

-

Incubation & Precipitation: Stir the mixture at room temperature under inert gas (N2 or Argon) to prevent oxidation. Evaporate the solvent and precipitate the resulting salt.

-

Purification: Resuspend and pass through a Sephadex LH-20 column, followed by reversed-phase HPLC using a methanol/water gradient containing ammonium acetate 1.

-

Validation: Confirm the 3β-sulfate ester linkage via UV spectroscopy (λmax = 265 nm, λmin = 227 nm), NMR, and negative-ion mass spectrometry to ensure the system is self-validating before downstream use 1.

Protocol B: LC-MS/MS Quantification from Human Serum

Objective: Extract and quantify endogenous Vitamin D3 sulfates without degrading the water-soluble conjugates.

-

Internal Standard Addition: Spike serum samples with stable isotope-labeled internal standards (e.g., [2H6]-25(OH)D3S). Rationale: Corrects for matrix effects and extraction losses, ensuring the protocol remains quantitatively self-validating 5.

-

Protein Precipitation: Add cold acetonitrile or methanol to the serum (typically 3:1 v/v). Caution: Avoid harsh saponification, which destroys water-soluble vitamin D forms; simple protein precipitation ensures the structural integrity of the conjugates 4.

-

Extraction: Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant.

-

Solid-Phase Extraction (SPE): Pass the supernatant through a strong anion exchange (SAX) SPE cartridge to selectively retain the negatively charged sulfated metabolites, washing away neutral lipids. Elute with a high-salt or pH-adjusted organic solvent.

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid or ammonium modifier.

-

Detection: Operate the mass spectrometer in negative ESI mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the deprotonated precursor [M-H]- to the [HSO4]- product ion (m/z 97) 4.

-

Step-by-step LC-MS/MS workflow optimized for the preservation and detection of Vitamin D3 sulfates.

Conclusion

The discovery and subsequent characterization of Vitamin D3 sulfate underscore the necessity of rigorous analytical validation in metabolite research. Initially dismissed as a highly active compound due to impure biological assays, precise chemical synthesis proved its lack of direct calcemic activity. Today, advanced LC-MS/MS methodologies utilizing negative electrospray ionization have resurrected interest in this metabolite, positioning it as a critical biomarker and potential circulating reservoir in the complex web of vitamin D endocrinology.

References

- Synthesis and Biological Activity of Vitamin D3-sulfate.Journal of Biological Chemistry. L. E. Reeve, H. F. DeLuca, H. K. Schnoes (1981).

- Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis.Journal of Biological Chemistry. S. Nagubandi, et al. (1981).

- Analysis of the ability of vitamin D3-metabolizing cytochromes P450 to act on vitamin D3 sulfate and 25-hydroxyvitamin D3 3-sulfate.The Journal of Steroid Biochemistry and Molecular Biology. R. C. Tuckey, et al. (2023).

- Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry.UQ eSpace. F. P. Gomes, et al. (2015).

- A Method for Simultaneous Determination of 25-Hydroxyvitamin D3 and Its 3-Sulfate in Newborn Plasma by LC/ESI-MS/MS after Derivatization with a Proton-Affinitive Cookson-Type Reagent.J-Stage. K. Shimada, et al. (2018).

Sources

- 1. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

The Role of Vitamin D3 Sulfate in Calcium Homeostasis: A Technical Re-Evaluation

Executive Summary

For decades, the physiological role of vitamin D3 sulfate (cholecalciferol sulfate) and its downstream metabolites has been a subject of intense biochemical debate. Initially isolated from human and bovine milk, early hypotheses posited that this water-soluble conjugate was a highly potent driver of calcium homeostasis. However, rigorous chemical synthesis and in vivo biological assays have fundamentally revised this understanding.

As a Senior Application Scientist in endocrine pharmacology, I have structured this whitepaper to dissect the biochemical synthesis, pharmacokinetic function, and true biological activity of vitamin D3 sulfate. By examining validated experimental workflows, we establish that while vitamin D3 sulfate is not a primary driver of calcium transport, its highly abundant circulating metabolite (25OHD3-3-O-sulfate) serves a critical role as a systemic reservoir.

Biochemical Synthesis and the Sulfonation Pathway

Vitamin D3 (cholecalciferol) is classically synthesized in the skin via UVB-mediated thermal isomerization of 7-dehydrocholesterol, followed by sequential hydroxylations in the liver and kidneys to form the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol)[1]. Calcitriol is the primary ligand for the Vitamin D Receptor (VDR), driving intestinal calcium absorption and bone mineral mobilization.

However, a parallel metabolic pathway exists. In the liver and extrahepatic tissues, the cytosolic enzyme Sulfotransferase 2A1 (SULT2A1) mediates the sulfonation of 25-hydroxyvitamin D3 (calcifediol) to form 25OHD3-3-O-sulfate[2].

Causality in Pharmacokinetics: Why does the body expend energy to sulfonate a secosteroid? Conjugation typically increases hydrophilicity to facilitate biliary or renal excretion[3]. Yet, 25OHD3-3-O-sulfate exhibits high affinity for the Vitamin D Binding Protein (VDBP) and is protected from rapid renal elimination[2]. Consequently, its circulating concentration often equals or exceeds that of unconjugated 25(OH)D3[3]. This strongly suggests that sulfonation acts as a biochemical buffering system, creating a stable, water-soluble reservoir that can be hydrolyzed back to the free form during periods of high calcium demand.

Figure 1: Divergent metabolic pathways of Vitamin D3 highlighting SULT2A1-mediated sulfonation.

Biological Activity: Deconstructing the Calcium Homeostasis Myth

Early literature erroneously claimed that vitamin D3 sulfate possessed potent biological activity. To definitively test this, researchers had to synthesize pure vitamin D3-3β-sulfate and evaluate it against free vitamin D3 in controlled in vivo models.

Authoritative studies by[4] and [5] demonstrated unequivocally that the sulfate conjugate is biologically inert at physiological concentrations. When administered intravenously, vitamin D3 sulfate exhibited zero biological activity at doses up to 52,000 pmol[5]. Oral administration required massive, non-physiological doses (208,000 to 416,000 pmol) to elicit any calcium mobilization, likely due to partial hydrolysis by intestinal microbiota or gastric acid prior to absorption[5].

Quantitative Comparison of Biological Activity

To provide clear benchmarking for drug development professionals, the following table summarizes the comparative efficacy of free Vitamin D3 versus its 3β-sulfate ester in mammalian models.

| Pharmacodynamic Parameter | Free Vitamin D3 (Cholecalciferol) | Vitamin D3-3β-Sulfate | Relative Potency |

| Minimum Active Oral Dose | 65 – 260 pmol[5] | > 208,000 pmol[5] | < 0.1% |

| Bone Calcium Mobilization | High (Baseline 100%) | Marginal[4] | < 5%[4] |

| Intestinal Calcium Transport | High (Baseline 100%) | Negligible[4] | ~ 1%[4] |

| Intravenous Activity | Active at 65 pmol[5] | Inactive up to 52,000 pmol[5] | 0% |

Self-Validating Experimental Methodologies

To ensure scientific integrity, any claims regarding the biological inactivity of vitamin D3 sulfate must be grounded in robust, artifact-free experimental design. Below are the field-proven protocols used to synthesize the conjugate and validate its biological profile.

Protocol A: Chemical Synthesis of Vitamin D3-3β-Sulfate

Objective: Generate unambiguously pure sulfoconjugates without isomerizing the delicate secosteroid triene system.

-

Reagent Selection: Dissolve pure crystalline vitamin D3 in anhydrous pyridine. Causality Check: Pyridine sulfur trioxide is selected as the sulfate donor because it provides mild, non-acidic conditions. Harsh acidic sulfation would rapidly degrade the conjugated diene of the secosteroid backbone.

-

Reaction & Precipitation: Stir the mixture at room temperature under argon to prevent oxidation. Precipitate the resulting sterol sulfate using cold petroleum ether.

-

Purification: Isolate the product via High-Performance Liquid Chromatography (HPLC) using a reversed-phase C18 column.

-

Self-Validation (Analytical QC): Confirm the exact structure using Ultraviolet (UV), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)[4]. Critical Step: NMR must confirm the ester linkage specifically at the 3β-hydroxyl position, disproving earlier studies that utilized impure or misidentified biological extracts[4].

Protocol B: In Vivo Calcium Mobilization Assay

Objective: Quantify the true calcemic response of the synthesized conjugate.

-

Model Generation: Weanling rats are placed on a severe Vitamin D-deficient, low-calcium diet for 3-4 weeks. Causality Check: This induces a hypocalcemic state (serum Ca < 6 mg/dL), eliminating background endogenous calcitriol activity and maximizing the signal-to-noise ratio for the biological readout.

-

Dosing Regimen: Administer the purified Vitamin D3-3β-sulfate either via a single oral gavage (up to 416,000 pmol) or intravenous injection. A parallel cohort receives equimolar free Vitamin D3 as a positive control[5].

-

Endpoint 1 (Intestinal Transport): Euthanize at 24-48 hours. Excise the duodenum and measure active 45Ca transport using the everted gut sac method.

-

Endpoint 2 (Bone Mobilization): Draw blood and measure the absolute increase in serum calcium levels via atomic absorption spectrophotometry.

Figure 2: Workflow for validating the biological inactivity of Vitamin D3 sulfate in hypocalcemic rats.

Conclusion & Drug Development Perspectives

The historical assumption that vitamin D3 sulfate is a potent, water-soluble activator of calcium homeostasis is demonstrably false. As proven by rigorous chemical synthesis and in vivo testing, the 3β-sulfate ester lacks the intrinsic ability to bind the VDR or mobilize calcium from bone and intestinal tissues[4].

However, for drug development professionals, the sulfonation pathway remains highly relevant. The formation of 25OHD3-3-O-sulfate via SULT2A1 represents a sophisticated pharmacokinetic buffering mechanism[2]. By protecting the secosteroid from rapid renal clearance, the body maintains a vast, circulating reservoir of conjugated vitamin D that can be enzymatically hydrolyzed to free calcifediol as systemic calcium demands fluctuate[3]. Future therapeutic strategies targeting vitamin D deficiency may benefit from investigating the modulation of sulfatase enzymes to unlock this endogenous reservoir.

References

-

Nagubandi, S., et al. (1981). Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis. Journal of Biological Chemistry.[Link]

-

Reeve, L. E., et al. (1981). Synthesis and Biological Activity of Vitamin D3-sulfate. Journal of Biological Chemistry.[Link]

-

Ng, S. B., et al. (2015). Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans. Molecular Pharmacology (PMC).[Link]

-

Bikle, D. D., et al. (2021). Vitamin D: Current Challenges between the Laboratory and Clinical Practice. Nutrients (PMC).[Link]

-

Veeprho Pharmaceuticals. Cholecalciferol Impurities and Related Compound.[Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity and Pharmacokinetics of Vitamin D3 Sulfate: A Comprehensive Technical Guide

Introduction: Deconstructing the "Water-Soluble" Paradigm

For decades, the biological significance of Vitamin D3 3β-sulfate (cholecalciferol sulfate) has been a subject of intense debate in nutritional biochemistry and drug development. In the late 1970s, highly publicized reports suggested that human breastmilk contained massive quantities of a "water-soluble" active form of Vitamin D, identified as Vitamin D sulfate, which supposedly negated the need for infant supplementation [1].

However, rigorous subsequent analytical and in vivo studies dismantled this paradigm. Today, the scientific consensus is clear: intact Vitamin D3 sulfate is biologically inert. It does not bind to the Vitamin D Receptor (VDR) and exhibits no intrinsic antirachitic activity. Instead, sulfated metabolites of Vitamin D—predominantly synthesized by the enzyme SULT2A1—serve as a highly polar, circulating reservoir that must undergo hydrolysis to become biologically active.

This whitepaper provides a definitive technical analysis of the structural, pharmacokinetic, and analytical realities of Vitamin D3 sulfate, designed for researchers and assay developers.

Mechanistic Inactivity: Steric Hindrance and Receptor Dynamics

To understand why Vitamin D3 sulfate lacks direct biological activity, one must look at the structural requirements of the Vitamin D Receptor (VDR) ligand-binding domain.

The biological activation of free Vitamin D3 requires two sequential hydroxylations: first to 25(OH)D3 in the liver (via CYP2R1), and then to the active hormone 1,25(OH)2D3 in the kidneys (via CYP27B1). The 3β-hydroxyl group on the A-ring of the secosteroid backbone is absolutely critical for anchoring the molecule within the VDR via hydrogen bonding.

When this 3β-hydroxyl group is esterified with a bulky, negatively charged sulfate moiety, the molecule suffers severe steric occlusion and electrostatic repulsion within the hydrophobic pocket of the VDR. Consequently, Vitamin D3 sulfate and its downstream metabolite, 25(OH)D3-3-sulfate, exhibit virtually zero binding affinity for the VDR.

Fig 1: Divergent pathways of Vitamin D3 activation vs. sulfation.

The Route of Administration Paradox (Experimental Causality)

The definitive proof of Vitamin D3 sulfate's inactivity stems from elegant experimental designs utilizing hypocalcemic, Vitamin D-deficient rat models [2][3]. Researchers noted a critical discrepancy based on the route of administration, which perfectly illustrates the causality of physiological metabolism.

-

Oral Administration: When massive doses of synthesized Vitamin D3 sulfate were administered orally, a very slight biological response was observed (<5% of free Vitamin D3 activity).

-

Intravenous Administration: When the exact same dose was administered intravenously, it exhibited 0% biological activity [2].

The Causality: The slight activity observed during oral dosing is an artifact of the gastrointestinal tract. Gut flora possess potent sulfatase enzymes that cleave the sulfate ester, liberating small amounts of free Vitamin D3 which is subsequently absorbed. Intravenous administration bypasses the gut microbiome, proving that the intact sulfated molecule cannot be utilized by target tissues to mobilize calcium or mineralize bone.

Quantitative Data Summary

| Biological Parameter | Free Vitamin D3 | Vitamin D3 3β-Sulfate | Experimental Context |

| VDR Binding Affinity | High (as 1,25(OH)2D3) | Negligible | In vitro competitive binding |

| Bone Ca2+ Mobilization | 100% (Baseline) | < 5% | Hypocalcemic rat models (Oral) |

| Intestinal Ca2+ Transport | 100% (Baseline) | ~ 1% | Everted gut sac models |

| Antirachitic Activity | 100% (Baseline) | ~ 1% | Epiphyseal plate calcification |

| Intravenous Activity | Highly Active | 0% (Inactive) | Bypasses gut desulfation |

The Reservoir Hypothesis: SULT2A1 and Metabolic Fate

If Vitamin D3 sulfate is inactive, why does the human body produce it? Recent pharmacokinetic studies reveal that the polymorphic human enzyme Sulfotransferase 2A1 (SULT2A1) actively converts both Vitamin D3 and 25(OH)D3 into their respective 3-O-sulfates [4].

Because these sulfated metabolites exhibit high affinity for the Vitamin D Binding Protein (DBP) and are highly water-soluble, they are protected from rapid renal elimination. They circulate in human plasma at concentrations nearly equimolar to unconjugated 25(OH)D3. Consequently, the current pharmacological consensus views these sulfates as a biochemical reservoir. During times of depletion, tissue-specific steroid sulfatases may hydrolyze the sulfate group, slowly releasing the active precursor back into circulation.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility in drug development, assays investigating sulfated secosteroids must account for their unique chemical fragility and extreme polarity. Below are two self-validating protocols for the synthesis and quantification of Vitamin D3 sulfate.

Protocol A: Chemical Synthesis of Vitamin D3 3β-Sulfate

Standard sulfation using sulfuric acid will destroy the conjugated triene system of Vitamin D. This protocol utilizes a mild donor to preserve structural integrity [3].

-

Preparation: Dissolve 100 mg of pure cholecalciferol in 5 mL of anhydrous pyridine under an inert argon atmosphere. (Causality: Pyridine acts as both a solvent and an acid scavenger, preventing the acidic isomerization of the secosteroid diene).

-

Sulfation: Add a 5-fold molar excess of pyridine sulfur trioxide (Py·SO3) complex. (Causality: Py·SO3 is a mild, selective sulfating agent that targets the 3β-hydroxyl without cleaving the carbon backbone).

-

Reaction: Stir continuously at 25°C for 24 hours protected from light.

-

Quenching: Quench the reaction by adding 10 mL of cold methanol. Evaporate the solvents under reduced pressure.

-

Purification: Resuspend the residue and purify via preparative reverse-phase HPLC (C18 column) using a methanol/water gradient. (Causality: HPLC is mandatory to separate the synthesized sulfate from unreacted free Vitamin D3, ensuring no false-positive biological activity in downstream assays).

Protocol B: LC-MS/MS Quantification in Aqueous Matrices (Breastmilk/Plasma)

Because sulfated metabolites are highly polar, standard Liquid-Liquid Extraction (LLE) using non-polar solvents (like hexane) will fail to extract them. A Strong Anion Exchange (SAX) Solid Phase Extraction (SPE) is required [5].

-

Internal Standardization: Spike 1 mL of the biological sample with 10 ng of deuterated internal standard (d3-VitD3-S). (Causality: The internal standard corrects for matrix suppression and variable extraction recoveries, making the assay self-validating).

-

Protein Precipitation: Add 3 mL of cold methanol. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

-

SPE Loading: Load the supernatant onto a pre-conditioned SAX SPE cartridge. (Causality: The positively charged SAX sorbent selectively binds the negatively charged sulfate moiety, allowing neutral lipids and free Vitamin D to pass through).

-

Washing: Wash the cartridge with 5% methanol in water to remove polar interferences.

-

Elution: Elute the target analytes using 5% ammonium hydroxide in methanol. (Causality: The high pH neutralizes the positive charge on the SAX sorbent, releasing the bound sulfates).

-

Detection: Evaporate the eluate to dryness, reconstitute in mobile phase, and inject into a UHPLC-MS/MS system operating in Negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.

Fig 2: Self-validating LC-MS/MS workflow for polar sulfated metabolites.

Conclusion

The hypothesis that Vitamin D3 sulfate acts as a potent, water-soluble substitute for free Vitamin D3 is a dismantled scientific myth. While it is a major circulating metabolite synthesized by SULT2A1, the intact sulfate ester is biologically inert due to steric hindrance at the VDR ligand-binding domain. Any observed in vivo activity is strictly the result of gastrointestinal desulfation. For modern drug development and nutritional assays, Vitamin D3 sulfate should be treated strictly as an inactive metabolic reservoir requiring specialized anion-exchange extraction protocols for accurate quantification.

References

- Greer FR. (2004). Issues in establishing vitamin D recommendations for infants and children. American Journal of Clinical Nutrition.

- Nagubandi S, et al. (1981). Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis. Journal of Biological Chemistry.

- Reeve LE, DeLuca HF, Schnoes HK. (1981). Synthesis and biological activity of vitamin D3-sulfate. Journal of Biological Chemistry.

- Wang et al. (2016). Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate. PMC.

- Gomes et al. (2024). Analysis of vitamin D3-sulfate and 25-hydroxyvitamin D3-sulfate in breastmilk by LC-MS/MS. NIH.

The Hidden Reservoir: The Role of Sulfotransferase Enzymes in Vitamin D3 Metabolism and Pharmacokinetics

Introduction: The Paradigm Shift in Vitamin D3 Metabolism

Vitamin D3 (cholecalciferol) metabolism has classically been defined by Phase I cytochrome P450 (CYP) hydroxylations, which yield the major circulating metabolite 25-hydroxyvitamin D3 (25OHD3) and the highly active 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3). However, recent analytical advancements have illuminated a parallel Phase II metabolic network governed by cytosolic sulfotransferases (SULTs)[1].

The discovery that 25-hydroxyvitamin D3-3-O-sulfate (25OHD3-S) circulates at concentrations nearly equimolar to unconjugated 25OHD3 fundamentally shifts our understanding of vitamin D pharmacokinetics[1]. Rather than a mere excretory artifact, sulfation represents a massive, highly regulated metabolic pool. This technical guide elucidates the mechanistic role of SULT enzymes in Vitamin D3 sulfation, the biological implications of these conjugates, and the rigorous analytical protocols required for their quantification.

Mechanistic Framework: SULTs and Vitamin D3

Sulfotransferases catalyze the transfer of a sulfonate group (-SO3) from the universal high-energy donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl or amine nucleophile on the acceptor molecule[2]. Among the 13 human cytosolic SULTs, SULT2A1 has been definitively identified as the principal catalyst for the 3-O-sulfation of 25OHD3[3].

-

Substrate Specificity: While SULT2A1 exhibits broad activity across multiple Vitamin D3-related compounds (including 25OHD3 and 24,25(OH)2D3), other isoforms show strict exclusivity. For instance, SULT1A1 specifically sulfonates the active 1,25(OH)2D3, whereas SULT2B1b targets the upstream precursor 7-dehydrocholesterol in the skin[3].

-

Stereoselectivity: SULT2A1 demonstrates profound stereoselectivity. The C-3 epimer of 25OHD3 (3-epi-25OHD3) is a remarkably poor substrate for SULT2A1, exhibiting approximately one-tenth the sulfation efficiency of standard 25OHD3[4]. This structural incompatibility explains the disproportionately low circulating levels of 3-epi-25OHD3-sulfate.

Caption: SULT-mediated Phase II sulfation pathways of Vitamin D3 metabolites.

Biological Activity and Pharmacological Implications

Historically, sulfation was viewed purely as an inactivation pathway designed to increase water solubility for rapid renal clearance[5]. Early in vivo studies utilizing vitamin D-deficient hypocalcemic rats demonstrated that synthesized Vitamin D3-3β-sulfate possessed less than 5% of the biological activity of unconjugated Vitamin D3 in mobilizing calcium from bone or stimulating intestinal calcium transport[6][7].

However, the sheer abundance of 25OHD3-S in systemic circulation demands a reevaluation of its physiological role. Because 25OHD3-S is not rapidly secreted by the kidneys, it is now hypothesized to act as a stable, circulating reservoir[1]. Tissues expressing the ubiquitously distributed steroid sulfatase (STS) enzyme can theoretically desulfate 25OHD3-S back to 25OHD3, providing a localized, on-demand supply of the precursor for subsequent activation to 1,25(OH)2D3[8].

Quantitative Comparison of Circulating Vitamin D3 Metabolites

| Metabolite | Unconjugated Concentration (nM) | Sulfated Conjugate Proportion (%) | Glucuronide Conjugate Proportion (%) | Biological Role / Notes |

| 25OHD3 | 80 – 250 | ~40.0 ± 5.6% | ~3.0 ± 1.8% | Major circulating form; Primary SULT2A1 target[1][4]. |

| 24,25(OH)2D3 | 2 – 15 | ~53.0 ± 7.5% | ~2.7 ± 1.8% | Inactivated Phase I metabolite[4]. |

| 3-epi-25OHD3 | 4 – 20 | ~18.3 ± 2.6% | ~11.0 ± 4.2% | Poor SULT2A1 substrate due to C-3 stereochemistry[4]. |

Analytical Protocols for Vitamin D3 Sulfoconjugates

Quantifying sulfated Vitamin D metabolites presents unique analytical challenges. Standard liquid-liquid extraction (LLE) protocols designed for highly lipophilic unconjugated Vitamin D strictly isolate the organic phase, inadvertently discarding the water-soluble sulfates[9]. To accurately profile the complete metabolome, a biphasic extraction coupled with polarity-switching LC-MS/MS is mandatory[5].

Protocol 1: Biphasic Extraction and LC-MS/MS Quantification

-